molecular formula C16H11BrN2O3S B3911672 (5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B3911672
M. Wt: 391.2 g/mol
InChI Key: LZQIRGHHVQWXDC-XYOKQWHBSA-N
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Description

(5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a pyrimidine core substituted with a bromothiophene and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving urea and an appropriate β-diketone under acidic conditions.

    Introduction of the Bromothiophene Group: The bromothiophene moiety can be introduced via a Suzuki coupling reaction, using a bromothiophene boronic acid derivative and a suitable palladium catalyst.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction, using a methylphenyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require a base, such as potassium carbonate, and a polar aprotic solvent, like dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These potential activities make it a candidate for drug development studies.

Medicine

In medicinal chemistry, the compound’s structure can be modified to enhance its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its combination of a pyrimidine core with bromothiophene and methylphenyl substituents, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O3S/c1-9-2-4-10(5-3-9)19-15(21)12(14(20)18-16(19)22)8-11-6-7-13(17)23-11/h2-8H,1H3,(H,18,20,22)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQIRGHHVQWXDC-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(S3)Br)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(S3)Br)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
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(5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 3
Reactant of Route 3
(5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 4
(5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
Reactant of Route 5
(5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
Reactant of Route 6
(5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

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